molecular formula C14H22SSi B14193121 Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane CAS No. 833460-53-0

Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane

Cat. No.: B14193121
CAS No.: 833460-53-0
M. Wt: 250.48 g/mol
InChI Key: COBPWFFGYWXNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane typically involves the reaction of a phenyl-substituted alkene with a methylsulfanyl group and a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents include chlorotrimethylsilane and phenyl-substituted alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and radical-mediated reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

833460-53-0

Molecular Formula

C14H22SSi

Molecular Weight

250.48 g/mol

IUPAC Name

trimethyl-(1-methylsulfanyl-4-phenylbut-1-enyl)silane

InChI

InChI=1S/C14H22SSi/c1-15-14(16(2,3)4)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,12H,8,11H2,1-4H3

InChI Key

COBPWFFGYWXNLQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=CCCC1=CC=CC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.